
D-Ribose phenylosazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose phenylosazone is a crystalline compound formed by the reaction of D-ribose, a pentose sugar, with phenylhydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-ribose phenylosazone involves the reaction of D-ribose with an excess of phenylhydrazine. Typically, three moles of phenylhydrazine react with one mole of D-ribose to form the osazone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then reacts with additional phenylhydrazine to yield the final osazone product .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specific and niche applications of this compound. the principles of large-scale synthesis would involve similar reaction conditions, with careful control of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: D-ribose phenylosazone primarily undergoes reactions typical of osazones, including:
Oxidation: The formation of the osazone itself involves an oxidation process where the alpha-carbon of the sugar is oxidized.
Reduction: Sodium borohydride can reduce the osazone back to the corresponding sugar alcohols.
Common Reagents and Conditions:
Phenylhydrazine: Used in excess to ensure complete reaction with the sugar.
Mild Oxidizing Agents: Such as hypobromite, used in the initial steps of sugar oxidation.
Major Products: The major product of the reaction between D-ribose and phenylhydrazine is this compound, characterized by its crystalline structure and specific melting point .
Scientific Research Applications
D-ribose phenylosazone has several applications in scientific research:
Chemistry: Used to identify and differentiate between various monosaccharides based on their structural properties.
Biology: Studied for its role in carbohydrate metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of certain pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of D-ribose phenylosazone involves its interaction with specific molecular targets, primarily through the formation of stable complexes with sugars. This interaction can affect various biochemical pathways, including those involved in energy metabolism and cellular respiration . The compound’s ability to form stable crystalline structures also makes it useful in structural studies of carbohydrates .
Comparison with Similar Compounds
- D-Glucose Phenylosazone
- D-Mannose Phenylosazone
- D-Fructose Phenylosazone
Comparison: D-ribose phenylosazone is unique in its formation from a pentose sugar, whereas many other phenylosazones are derived from hexoses like glucose and mannose. This difference in sugar origin leads to variations in the structural and chemical properties of the resulting osazones . Additionally, this compound’s specific crystalline structure and melting point can be used to distinguish it from other similar compounds .
Properties
CAS No. |
909273-50-3 |
|---|---|
Molecular Formula |
C17H20N4O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2R,3S,4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+/t16-,17+/m1/s1 |
InChI Key |
IKUNLGFTFBMATL-MCMNVSKKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


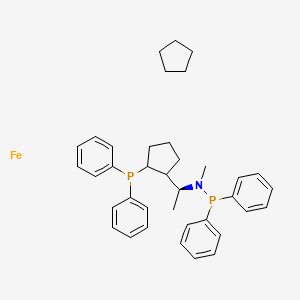
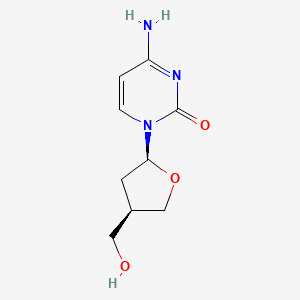
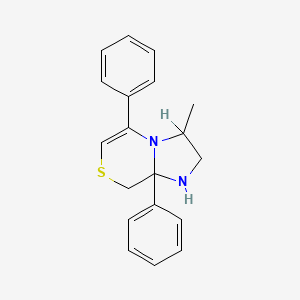
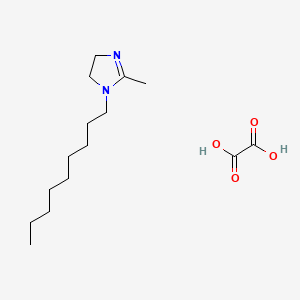
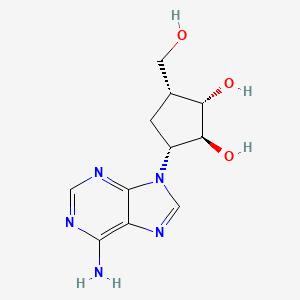

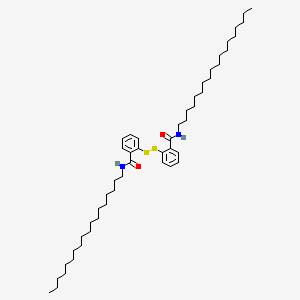
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
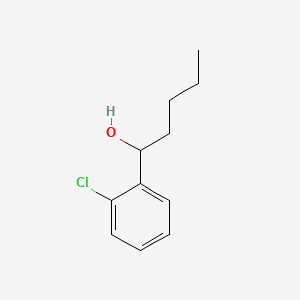
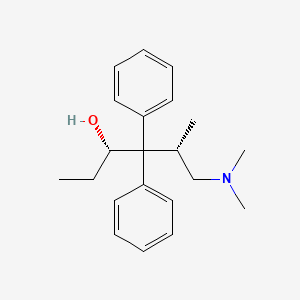
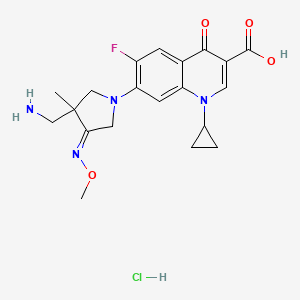
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)

